molecular formula C17H20N4O B3167295 [2-(4-Amino-phenyl)-5-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine CAS No. 919011-39-5

[2-(4-Amino-phenyl)-5-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine

Cat. No.: B3167295
CAS No.: 919011-39-5
M. Wt: 296.37 g/mol
InChI Key: LDDIKROUEOLQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Amino-phenyl)-5-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₇H₂₀N₄O and a molecular weight of 296.38 g/mol (CAS: 919011-39-5) . Its structure comprises an imidazo[1,2-a]pyridine core substituted at position 2 with a 4-aminophenyl group, at position 5 with a methyl group, and at position 3 with a 2-methoxyethylamine side chain. This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold's prevalence in bioactive molecules, particularly in kinase inhibitors and radiotracers .

Properties

IUPAC Name

2-(4-aminophenyl)-N-(2-methoxyethyl)-5-methylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-4-3-5-15-20-16(13-6-8-14(18)9-7-13)17(21(12)15)19-10-11-22-2/h3-9,19H,10-11,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDIKROUEOLQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NCCOC)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-Amino-phenyl)-5-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine, also known as C17H20N4O, is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H20N4O
  • Molecular Weight : 296.37 g/mol
  • Synonyms : 2-(4-Aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridine

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory properties and potential as an anticancer agent. The following sections summarize key findings from various studies.

Anti-Inflammatory Activity

Recent studies have demonstrated that derivatives of imidazo-pyridine compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: Inhibition of COX Enzymes by Related Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These results indicate that the compound may possess similar inhibitory effects on COX enzymes, contributing to its potential anti-inflammatory activity .

Anticancer Potential

The compound's structural features suggest it may interact with various biological targets involved in cancer progression. Some studies have focused on its role as an inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types.

Case Study: BCAT Inhibition
A study investigating the inhibition of BCATs by related imidazo-pyridine compounds reported that these compounds displayed high cellular activity and selectivity against BCAT1 and BCAT2, suggesting a possible mechanism for their anticancer effects . The following table summarizes the IC50 values for selected compounds:

Table 2: IC50 Values for BCAT Inhibition

CompoundBCAT1 IC50 (µM)BCAT2 IC50 (µM)
Compound D5.56.7
Compound E3.84.6

These findings support the hypothesis that this compound may have therapeutic applications in cancer treatment through its inhibitory effects on key metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of imidazo-pyridine derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the imidazo-pyridine ring can significantly affect their potency and selectivity.

Key Findings in SAR Analysis

  • Substituents at the 5-position of the imidazo ring enhance anti-inflammatory activity.
  • The presence of methoxy groups improves solubility and bioavailability.
  • Variations in the amino group can lead to differences in target specificity and efficacy.

These insights can guide future synthesis efforts aimed at developing more potent derivatives with improved pharmacological profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 5-Methyl vs. 6-Methyl Derivatives

The compound [2-(4-Amino-phenyl)-6-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine (CAS: 842105-02-6) shares the same molecular formula and weight as the target compound but differs in the methyl group position (6-methyl instead of 5-methyl) . For example, in kinase inhibitors, even minor positional changes can modulate selectivity and potency .

Parameter Target Compound (5-Methyl) 6-Methyl Isomer
CAS Number 919011-39-5 842105-02-6
Methyl Position Position 5 Position 6
Electronic Effects Electron-donating at C5 Electron-donating at C6

Substituent Variations on the Phenyl Ring

  • Methoxy vs. Amino Groups: The compound 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine (CAS: 80493-71-6) replaces the 4-aminophenyl group with a 4-methoxyphenyl group . Methoxy substituents are less polar than amino groups, reducing solubility in aqueous media but enhancing lipophilicity, which may improve blood-brain barrier penetration.
  • Fluorophenyl Derivatives :
    N-((2-(4-Fluorophenyl)-6-methylH-imidazo[1,2-α]pyridin-3-yl)methyl)-4-methylbenzenamine () incorporates a 4-fluorophenyl group. Fluorine’s electronegativity can enhance binding affinity via dipole interactions or metabolic stability by blocking oxidation sites .

Compound Phenyl Substituent Key Properties
Target Compound 4-Amino High polarity, hydrogen-bonding capability
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine 4-Methoxy Increased lipophilicity
4-Fluorophenyl Derivative 4-Fluoro Enhanced metabolic stability

Side Chain Modifications

The 2-methoxyethylamine side chain in the target compound contrasts with other amine derivatives:

  • CB86: [[2-(4-Chlorophenyl)-8-amino-imidazo[1,2-a]pyridin-3-yl]-N,N-di-n-propylacetamide () features a bulkier di-n-propylacetamide group. This substituent increases hydrophobicity, which may enhance tissue penetration but also cytotoxicity .
  • Morpholinophenyl Derivatives: Compounds like N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide () introduce morpholine rings, improving solubility and target engagement through hydrogen bonding .
Compound Side Chain Impact
Target Compound 2-Methoxyethylamine Balanced polarity, moderate solubility
CB86 Di-n-propylacetamide High hydrophobicity, cytotoxicity risk
Morpholinophenyl Derivative Morpholine-acrylamide Enhanced solubility and binding affinity

Q & A

Q. What are the established synthetic routes for [2-(4-Amino-phenyl)-5-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyridine scaffolds. For example, formylation of the imidazo[1,2-a]pyridine core using Vilsmeier-Haack conditions (POCl₃/DMF) is critical for introducing the aldehyde group, followed by Schiff base formation with 2-methoxyethylamine and subsequent reduction (e.g., NaBH₄) to stabilize the amine linkage . Temperature control during formylation (0–10°C) minimizes side reactions, while inert atmospheres prevent oxidation of sensitive intermediates. Yield optimization requires precise stoichiometry and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities in regiochemistry?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the imidazo[1,2-a]pyridine core shows distinct aromatic proton splitting (δ 7.2–8.5 ppm), while the 2-methoxyethyl group exhibits characteristic triplet signals (δ 3.4–3.7 ppm) .
  • X-ray crystallography : Resolves regiochemical ambiguities, such as distinguishing between N1 vs. N3 substitution patterns in the imidazole ring .
  • IR spectroscopy : Validates functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C=O absence confirms reduction step success) .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases or cyclooxygenase-2 (COX-2) due to structural similarities to known imidazo[1,2-a]pyridine-based inhibitors .
  • Cell viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess target engagement .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxyethyl vs. methylsulfonyl groups) impact structure-activity relationships (SAR) in related compounds?

  • Methodological Answer :
  • Comparative synthesis : Replace the 2-methoxyethyl group with bulkier or electron-withdrawing substituents (e.g., methylsulfonyl ).
  • Biological testing : Compare IC₅₀ values in enzyme assays to determine steric/electronic effects. For example, methoxyethyl groups enhance solubility but may reduce binding affinity compared to aromatic substituents .
  • Computational modeling : Use docking simulations (AutoDock Vina) to analyze substituent interactions with hydrophobic pockets or hydrogen-bonding residues .

Q. What mechanistic insights explain contradictory data in cytotoxicity studies across cell lines?

  • Methodological Answer :
  • Metabolic stability : Assess compound stability in cell culture media (LC-MS/MS) to rule out degradation artifacts .
  • Target profiling : Use CRISPR-Cas9 knockout models to validate on-target vs. off-target effects .
  • Microenvironmental factors : Test hypoxia (via CoCl₂ treatment) or pH variations to mimic tumor microenvironments affecting compound efficacy .

Q. How can computational methods (e.g., DFT, MD simulations) predict physicochemical properties relevant to drug design?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments, HOMO-LUMO gaps, and protonation states affecting membrane permeability .
  • Molecular dynamics (MD) : Simulate lipid bilayer interactions (CHARMM force field) to estimate logP and blood-brain barrier penetration .
  • ADMET prediction : Use SwissADME or ADMETlab to forecast bioavailability, CYP450 interactions, and hERG liability .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts to improve recyclability and reduce metal contamination .
  • Crystallization control : Use chiral resolving agents (e.g., tartaric acid derivatives) or employ asymmetric hydrogenation with Rh(I)-DuPhos complexes .
  • Process analytics : Implement inline PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values for structurally analogous compounds?

  • Methodological Answer :
  • Assay standardization : Validate protocols using reference inhibitors (e.g., celecoxib for COX-2 ).
  • Batch variability analysis : Characterize impurities (HPLC-MS) and assess their inhibitory contributions .
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to compare datasets across studies, accounting for cell line genetic drift or assay plate-reader variability .

Tables for Key Comparisons

Q. Table 1: Synthetic Method Comparison

StepCondition 1 (POCl₃/DMF) Condition 2 (Ac₂O/HCl)
Yield (%)6852
Purity (HPLC)>98%95%
ScalabilityModerateLow

Q. Table 2: Biological Activity Trends

SubstituentCOX-2 IC₅₀ (nM) HeLa IC₅₀ (µM)
2-Methoxyethyl1208.5
4-Methylsulfonyl453.2
4-Fluorophenyl21012.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[2-(4-Amino-phenyl)-5-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine
Reactant of Route 2
[2-(4-Amino-phenyl)-5-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.